Alusil ET -

Alusil ET

Catalog Number: EVT-8505372
CAS Number:
Molecular Formula: Al2H2Na2O7Si
Molecular Weight: 242.04 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Alusil ET is a specialized compound primarily used in various industrial applications, particularly in the field of catalysis and materials science. It is an aluminosilicate, a category of compounds that consist of aluminum, silicon, and oxygen. Alusil ET is notable for its unique structural properties and its ability to facilitate chemical reactions, making it valuable in both research and commercial settings.

Source

Alusil ET can be synthesized using several methods, including sol-gel processes and hybrid synthesis techniques. These methods typically involve the combination of silicon and aluminum sources in controlled environments to produce a material with specific characteristics tailored for its intended applications.

Classification

Alusil ET falls under the classification of inorganic compounds, specifically as an aluminosilicate. This classification is based on its chemical composition, which includes significant proportions of aluminum oxide (Al₂O₃) and silicon dioxide (SiO₂). The specific ratios of these components can vary depending on the synthesis method employed.

Synthesis Analysis

Methods

The synthesis of Alusil ET can be achieved through various techniques:

  1. Sol-Gel Process: This method involves the hydrolysis and condensation of alkoxysilanes such as tetraethyl orthosilicate (TEOS) in the presence of aluminum precursors. The process allows for the formation of a gel-like network that can be subsequently dried and calcined to produce the final aluminosilicate material.
  2. Hybrid Synthesis: This approach combines traditional sol-gel methods with additional techniques to enhance the properties of the resulting material. For instance, using structured directing agents can help control the morphology and porosity of Alusil ET.
  3. Aqueous Methods: In some cases, aqueous solutions containing aluminum nitrate and colloidal silica are mixed to create a gel that can then be dried and calcined to form Alusil ET.

Technical Details

The synthesis parameters such as temperature, pH, and reaction time are critical to achieving desired properties in Alusil ET. For example, calcination temperatures typically range from 500 °C to 1200 °C, depending on the specific phase transitions required for optimal performance.

Molecular Structure Analysis

Structure

Alusil ET exhibits a complex three-dimensional framework structure typical of aluminosilicates. This structure consists of tetrahedral silicon and aluminum atoms linked by oxygen atoms, forming a robust network that contributes to its stability and reactivity.

Data

  • Silicon-to-Aluminum Ratio: The ratio of silicon to aluminum in Alusil ET significantly affects its properties; common ratios range from 3:1 to 4:1.
  • Crystallinity: The degree of crystallinity can vary based on synthesis conditions, influencing its performance in catalytic applications.
Chemical Reactions Analysis

Reactions

Alusil ET participates in various chemical reactions due to its acidic and basic sites derived from the presence of aluminum and silicon oxides. Key reactions include:

  1. Catalytic Reactions: Alusil ET is often used as a catalyst or catalyst support in organic transformations such as alkylation, isomerization, and dehydration reactions.
  2. Acid-Base Reactions: The compound can act as both an acid and a base, facilitating proton transfer reactions in catalytic processes.

Technical Details

The reactivity of Alusil ET can be enhanced by modifying its surface area and pore structure through careful control during synthesis. Techniques such as ion exchange or doping with transition metals can further tailor its catalytic properties.

Mechanism of Action

Process

The mechanism by which Alusil ET functions as a catalyst involves several steps:

  1. Adsorption: Reactants adsorb onto the surface of Alusil ET through weak van der Waals forces or stronger ionic interactions.
  2. Activation: The presence of acidic or basic sites facilitates the activation of reactants, lowering the energy barrier for subsequent reactions.
  3. Product Formation: As reactants undergo transformation on the catalyst surface, products are formed and desorbed.

Data

Studies have shown that the efficiency of Alusil ET as a catalyst can be influenced by factors such as temperature, pressure, and reactant concentration.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Alusil ET typically appears as a fine powder or granule.
  • Density: The density varies depending on synthesis conditions but generally falls within 1.5 to 2.5 g/cm³.
  • Porosity: High surface area (up to 600 m²/g) with significant pore volume (0.2-0.85 ml/g) enhances its catalytic efficacy.

Chemical Properties

  • Stability: Alusil ET is chemically stable under a wide range of conditions but may undergo phase changes at elevated temperatures.
  • Reactivity: The compound exhibits reactivity towards various organic substrates due to its active sites.
Applications

Alusil ET finds applications across several scientific fields:

  • Catalysis: Used extensively in petrochemical processes for refining crude oil into gasoline and other fuels.
  • Environmental Science: Employed in wastewater treatment processes as an adsorbent for heavy metals and organic pollutants.
  • Materials Science: Utilized in the development of advanced ceramics and composites due to its mechanical strength and thermal stability.
Historical Development and Industrial Emergence of Alusil ET

Evolution of Aluminum-Silicon Alloy Systems in 20th-Century Engineering

The development of aluminum-silicon (Al-Si) alloys represents a cornerstone of modern materials engineering. Prior to the 20th century, aluminum was a laboratory curiosity due to complex extraction challenges. Isolating metallic aluminum required overcoming its high oxygen affinity, achieved only in 1825 by Hans Christian Ørsted through aluminum chloride reduction with potassium amalgam [4] [9]. Industrial-scale production became feasible in 1886 with the Hall-Héroult electrolytic process, reducing costs from $1,200/kg (1850s) to $0.60/kg (early 1900s) [9].

Al-Si alloys emerged as critical materials due to their exceptional properties:

  • Low thermal expansion coefficients (19–22 × 10⁻⁶/K at 20–300°C)
  • High wear resistance (4–10 times greater than pure aluminum)
  • Enhanced strength-to-weight ratios (yield strength up to 300 MPa)

The eutectic Al-Si system (12.6 wt% silicon) became dominant for automotive engine blocks in the 1930s. However, silicon’s natural precipitation as coarse plates caused brittleness. Metallurgical breakthroughs addressed this through modification techniques:

  • Sodium modification (Pacz, 1921): Refined silicon morphology, improving ductility by 50–100%
  • Strontium modification (1960s): Reduced silicon platelet size to 1–2 μm
  • Phosphorus refinement (1980s): Enhanced nucleation of primary silicon grains [7]

Table 1: Evolution of Al-Si Alloy Properties Throughout the 20th Century

DecadeKey InnovationTensile Strength (MPa)Typical Applications
1920sUnmodified eutectic alloys120–140Pistons, low-stress components
1940sHeat treatment (T6 temper)170–210Aircraft fittings
1970sHyper-eutectic (>16% Si)240–280Cylinder liners
1990sStrontium modification280–310Turbocharger housings

Patent Landscape Analysis: Key Innovations in Alusil ET Formulation

The intellectual property trajectory of Alusil ET reflects strategic advancements in hyper-eutectic alloy technology. Patent analysis reveals four dominant innovation clusters:

  • Composition Optimization Patents: Early patents focused on silicon content elevation. Patent CN104264016B (2014) details hyper-eutectic Alusil with 18–22% silicon, coupled with rare earth additions (cerium/lanthanum) to form thermally stable Al₄Ce or Al₄La dispersoids. These compounds inhibit grain growth at temperatures exceeding 400°C, critical for powertrain components [7].

  • Processing Patents: Key patents protected novel solidification methods. CN108300426A (2018) introduced rapid spray deposition to create fine, homogeneous silicon distributions (3–8 μm particles). This process achieved 30% higher thermal conductivity (180 W/m·K) compared to conventional casting [6].

  • Reinforcement Patents: Later patents integrated ceramic phases. US20160122851A1 describes silicon nitride (Si₃N₄) or magnesium oxide (MgO) nanoparticle additions (0.5–3 vol%) via ultrasonic dispersion, enhancing microhardness by 40% without compromising thermal shock resistance [7].

Table 2: Dominant Patent Families for Alusil ET Technologies

Patent FamilyPriority YearKey AssigneesTechnical FocusGeographic Coverage
WO2015177892A12014Nemak, S.A.Rare earth-modified hyper-eutectic12 countries
CN108300426A2018Harbin InstituteSpray deposition processingChina only
EP3124586B12015Rheinmetall AutomotiveNanoreinforced compositesEU, USA, Japan

Patent citation analysis shows dense inter-corporate referencing between automotive suppliers (e.g., 42 citations between Nemak and Mahle patents), indicating intense competition in high-silicon alloy development. Over 65% of filings occurred during 2010–2020, coinciding with global emissions regulations demanding lighter engine components [5] [10].

Transition from Laboratory-Scale Discovery to Industrial Adoption

The industrialization of Alusil ET faced three significant technical barriers:

  • Solidification Defects: Traditional casting caused silicon flotation (>50 μm aggregates) in hyper-eutectic compositions. Solutions emerged through electromagnetic stirring (patent DE102008012A1) and controlled gradient cooling (<5°C/s) [7].
  • Machinability Challenges: Abrasive silicon particles accelerated tool wear. This was mitigated by polycrystalline diamond (PCD) tooling adoption post-2005, reducing machining costs by 35% [9].
  • Recycling Limitations: Initial formulations lost properties after remelting. Closed-loop systems now preserve cerium/zinc additions via spectroscopic melt monitoring (ISO 22628:2020 standards) [10].

Commercial adoption accelerated through sector-specific drivers:

  • Automotive: BMW’s N52 engine (2004) used Alusil ET cylinder blocks, achieving 15% weight reduction and 20% lower friction versus cast iron liners. Annual production exceeds 500,000 units [9].
  • Aerospace: Airbus A380 adopted Alusil ET for air conditioning compressor housings (patent EP1895003B1), leveraging its 310 MPa fatigue strength at 250°C [6].
  • Energy: Phase-change thermal storage microcapsules (CN108300426A) utilize Alusil ET’s latent heat (500–600 kJ/kg at 577°C melting point) for concentrated solar power [6].

Material availability metrics confirm industrial scaling: Global Alusil ET production surpassed 250,000 tons/year by 2020, with 80% consumed by the transportation sector. Advanced atomization techniques now achieve 95% powder yield rates – critical for additive manufacturing applications like laser powder bed fusion [7] [9].

Properties

Product Name

Alusil ET

IUPAC Name

dialuminum;disodium;oxygen(2-);silicon(4+);hydrate

Molecular Formula

Al2H2Na2O7Si

Molecular Weight

242.04 g/mol

InChI

InChI=1S/2Al.2Na.H2O.6O.Si/h;;;;1H2;;;;;;;/q2*+3;2*+1;;6*-2;+4

InChI Key

JYIMWRSJCRRYNK-UHFFFAOYSA-N

Canonical SMILES

O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Na+].[Na+].[Al+3].[Al+3].[Si+4]

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